Radioligand developers often face synthetic bottlenecks when attaching chelators to FAP-targeting warheads. 8-Aminoquinoline-4-carboxylic acid solves this with a reactive 8-amino group for mild amide coupling, preserving the 4-carboxylic acid’s binding.
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8-Aminoquinoline-4-carboxylic acid is a bifunctional heteroaromatic building block increasingly procured as the core pharmacophore for next-generation Fibroblast Activation Protein (FAP) inhibitors and small molecule-radio conjugates (SMRCs) [1]. By combining a 4-carboxylic acid—which couples to the glycyl-cyanopyrrolidine warhead—with a highly reactive 8-amino group, this compound enables the direct attachment of radiometal chelators and pharmacokinetic modifiers without disrupting target binding [1]. This specific structural profile has made it an essential precursor for ultra-high-affinity radiotracers, such as the OncoFAP series, which are driving the transition from short-lived PET imaging to long-acting targeted radioligand therapy.
Generic substitution with unfunctionalized quinoline-4-carboxylic acid (the UAMC1110 baseline) or 6-substituted analogs fundamentally limits the radioligand's synthetic versatility and ultimate binding affinity. The 8-amino group provides a highly reactive, sterically accessible handle for direct amide coupling with chelators (e.g., DOTAGA) or pharmacokinetic modifiers (e.g., PEG chains) under mild conditions [1]. In contrast, utilizing 6-hydroxyl derivatives requires harsher etherification conditions or multi-step protection/deprotection cycles, while unfunctionalized quinolines lack a conjugation point entirely, forcing modifications onto the pyrrolidine warhead which can severely disrupt target binding [1]. Consequently, radiotracers built on the 8-amino scaffold achieve sub-nanomolar dissociation constants and enhanced tumor-to-background ratios that generic analogs cannot replicate.
Derivatives synthesized from the 8-aminoquinoline-4-carboxylic acid core (e.g., OncoFAP) demonstrate sub-nanomolar binding affinities to human FAP, yielding quantitatively higher affinities than first-generation radiotracers based on the unfunctionalized quinoline core[REFS-1, REFS-2]. This ultra-high affinity is driven by the optimal spatial orientation of the 8-amino-linked chelator, which avoids steric clashes within the FAP binding pocket [1].
| Evidence Dimension | In vitro hFAP inhibition (IC50 / KD) |
| Target Compound Data | 0.51 - 0.68 nM (OncoFAP derivatives using 8-aminoquinoline core) |
| Comparator Or Baseline | 3.2 - 6.5 nM (UAMC1110 / FAPI-04 using standard quinoline-4-carboxylic acid core) |
| Quantified Difference | 5- to 10-fold improvement in target binding affinity |
| Conditions | Human recombinant FAP (hFAP) enzymatic inhibition and fluorescence polarization assays |
Achieving sub-nanomolar affinity is mandatory for extending the tumor residence time of therapeutic radioligands, directly dictating clinical efficacy.
The 8-amino group offers distinct synthetic advantages over 6-substituted analogs by allowing rapid, mild-condition amide bond formation with chelators or PEG linkers[1]. This avoids the complex etherification or multi-step protection/deprotection cycles required when utilizing 6-hydroxyl quinoline derivatives, leading to higher chemical yields and more straightforward precursor synthesis [1].
| Evidence Dimension | Conjugation reactivity for chelator/linker attachment |
| Target Compound Data | Rapid, one-step amide formation at the highly reactive 8-amino group under mild conditions |
| Comparator Or Baseline | 6-hydroxyl quinolines requiring harsher etherification or multi-step protection/deprotection |
| Quantified Difference | Eliminates multi-step protection cycles and improves overall synthetic yield |
| Conditions | Standard peptide coupling (e.g., HATU/DIPEA) during DOTAGA or PEG-linker conjugation |
Streamlines the GMP-compliant manufacturing of radiotracer precursors, reducing production costs and improving yields for commercial radiopharmaceutical synthesis.
When utilized as the core for 177Lu-labeled SMRCs, the 8-aminoquinoline-4-carboxylic acid scaffold enables highly sustained tumor retention compared to early-generation FAPI radiotracers [1]. In murine models, 177Lu-DOTAGA-OncoFAP maintained greater than 20% ID/g in tumors at 6 hours post-injection, whereas standard quinoline-based FAPI-02/04 typically exhibit rapid washout profiles that limit their use to diagnostic imaging[1].
| Evidence Dimension | Tumor accumulation at extended time points (6h post-injection) |
| Target Compound Data | >20% ID/g retention (177Lu-DOTAGA-OncoFAP) |
| Comparator Or Baseline | Rapid washout profiles typical of first-generation FAPI-02/04 radiotracers |
| Quantified Difference | Highly sustained absolute tumor retention enabling therapeutic dosing |
| Conditions | Biodistribution in SK-RC-52.hFAP or HT-1080 tumor-bearing murine models |
Prolonged tumor retention is the primary prerequisite for transitioning FAP-targeted molecules from short-lived PET imaging to long-acting targeted radiotherapy.
8-Aminoquinoline-4-carboxylic acid is a primary precursor for synthesizing 177Lu- or 225Ac-labeled small molecule-radio conjugates (SMRCs) [1]. Its ability to yield sub-nanomolar affinity ligands with extended tumor retention makes it a highly effective building block for long-acting targeted radiotherapy in FAP-expressing solid tumors.
The highly reactive 8-amino group facilitates straightforward conjugation with various chelators (e.g., DOTAGA, HYNIC) and PEG modifiers [2]. This allows for the rapid development of 68Ga-, 18F-, or 99mTc-labeled diagnostic tracers with enhanced tumor-to-background ratios for pan-tumoral PET and SPECT imaging.
For advanced oncology research requiring picomolar target affinities, this compound serves as a highly effective monomeric unit for constructing homodimeric or multimeric FAP inhibitors (e.g., BiOncoFAP)[1]. The 8-amino position provides a reliable attachment point for multimerization linkers without compromising the 4-carboxylic acid's binding to the active site.